molecular formula C13H13N3OS B5775676 3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide

3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B5775676
M. Wt: 259.33 g/mol
InChI Key: FUUZHZWRHPJXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide involves the inhibition of specific enzymes, which are involved in various cellular processes. For instance, this compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. Additionally, it has been shown to inhibit the activity of carbonic anhydrases, which are involved in the regulation of acid-base balance and ion transport. By inhibiting these enzymes, this compound can modulate various cellular processes and potentially treat diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For instance, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the expression of specific genes involved in cancer progression. Additionally, it has been shown to reduce inflammation, modulate immune responses, and improve cognitive function. These effects are likely due to the inhibition of specific enzymes and the modulation of various cellular processes.

Advantages and Limitations for Lab Experiments

3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. This compound can be synthesized under mild conditions and in high yield, making it readily available for research purposes. Additionally, it exhibits potent inhibitory activity against specific enzymes, making it a useful tool for studying various cellular processes. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Therefore, careful consideration should be given to the concentration and exposure time when using this compound in lab experiments.

Future Directions

There are several future directions for the research on 3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide. Firstly, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various cellular processes. Additionally, more studies are needed to evaluate the potential toxicity and pharmacokinetics of this compound in vivo and in clinical trials. Finally, the development of more potent and selective analogs of this compound could lead to the discovery of new drug candidates for the treatment of various diseases.

Scientific Research Applications

3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including tyrosine kinases, phosphodiesterases, and carbonic anhydrases. Therefore, it has been proposed as a potential drug candidate for the treatment of cancer, inflammation, and other diseases.

Properties

IUPAC Name

3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-9-11(18-13-14-7-8-16(9)13)12(17)15-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUZHZWRHPJXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NCCN12)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triethylamine was added to compound 2 (8.0 g, 0.027M) dissolved in water (200 ml), and the pH of the solution was adjusted to alkaline pH. The thus-formed precipitate was filtered, washed with water and dried to obtain compound 1. (70.0 g, yield: 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 2
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
100%

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